molecular formula C21H25N3O4S B2915739 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide CAS No. 1091472-27-3

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2915739
CAS No.: 1091472-27-3
M. Wt: 415.51
InChI Key: DXRQSCBBAAVFNL-UHFFFAOYSA-N
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Description

This compound features a benzamide core, which is known for its biological activity and versatility in chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclopropaneamido-benzoyl chloride with 2-(2,5-dimethylbenzenesulfonamido)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropane and sulfonamide groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar benzamide core but lacks the cyclopropane and sulfonamide groups.

    4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains an amino group and a different alkyl chain.

    2,5-dimethylbenzamide: Similar aromatic structure but lacks the cyclopropane and sulfonamide groups.

Uniqueness

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide is unique due to the presence of both cyclopropane and sulfonamide groups, which enhance its chemical reactivity and potential biological activity. These structural features distinguish it from other benzamide derivatives and contribute to its diverse applications in scientific research.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRQSCBBAAVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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